molecular formula C23H33BrN2O2 B12679896 1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Cat. No.: B12679896
M. Wt: 449.4 g/mol
InChI Key: DTOLGVCXYPWFAW-SNKWJUJDSA-N
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Description

1-Bromopropane is an organobromine compound with the chemical formula C3H7Br . It is a colorless liquid with a characteristic hydrocarbon odor. This compound is commonly used as a solvent in various industrial applications, including adhesives, asphalt production, and synthetic fiber production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:

Industrial Production Methods: Industrial production of 1-bromopropane typically involves the free-radical addition method due to its efficiency and scalability .

Comparison with Similar Compounds

1-Bromopropane can be compared with other similar compounds, such as:

    Bromoethane: A shorter-chain brominated alkane.

    2-Bromopropane: An isomer of 1-bromopropane with the bromine atom on the second carbon.

    1-Bromobutane: A longer-chain brominated alkane.

Uniqueness: 1-Bromopropane is unique due to its specific applications as a solvent and its reactivity in various chemical reactions, making it a valuable compound in both industrial and research settings .

Properties

Molecular Formula

C23H33BrN2O2

Molecular Weight

449.4 g/mol

IUPAC Name

1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2.C3H7Br/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3-4/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-3H2,1H3/t10-,11+,14-,15+,16?,17+,18?,19-,20+;/m1./s1

InChI Key

DTOLGVCXYPWFAW-SNKWJUJDSA-N

Isomeric SMILES

CCCBr.CC[C@@H]1[C@@H]2C[C@@H]3[C@H]4[C@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C

Canonical SMILES

CCCBr.CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Origin of Product

United States

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